N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-methylthiophene-2-carboxamide
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Description
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-methylthiophene-2-carboxamide, also known as HMTMC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HMTMC belongs to the family of thiophene compounds and is synthesized using a multi-step process involving various chemical reactions.
Scientific Research Applications
Radiosensitizers and Cytotoxins
A study on the synthesis of a series of nitrothiophenes with basic or electrophilic substituents evaluated their potential as radiosensitizers and bioreductively activated cytotoxins. This research provides a foundation for understanding how thiophene derivatives can be designed for therapeutic applications, particularly in enhancing the effectiveness of radiotherapy in hypoxic tumors (Threadgill et al., 1991).
Antipathogenic Activity
Another study focused on the antipathogenic activity of new thiourea derivatives, including various acylthioureas with thiophene moieties, demonstrated significant activity against bacterial strains capable of forming biofilms. This research highlights the potential of thiophene derivatives in developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Electrochromic Applications
Research into the synthesis of chiral L-leucine grafted poly(3,4-ethylenedioxythiophene) (PEDOT) derivatives showcased their excellent electrochromic performances. This demonstrates the versatility of thiophene derivatives in electrochromic devices, optical displays, and chiral recognition applications (Hu et al., 2014).
properties
IUPAC Name |
N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-4-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S2/c1-8-4-9(16-5-8)10(13)12-6-11(2,14)7-15-3/h4-5,14H,6-7H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQSDLQWLSHOOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC(C)(CSC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-methylthiophene-2-carboxamide |
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